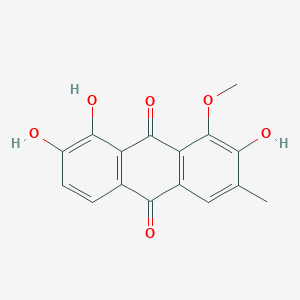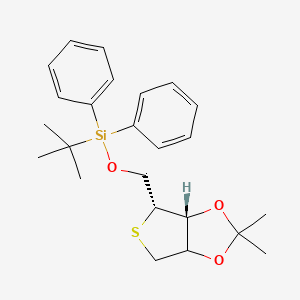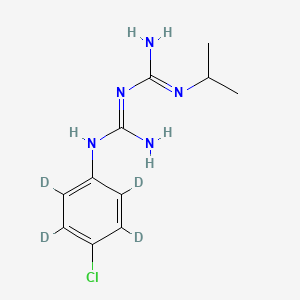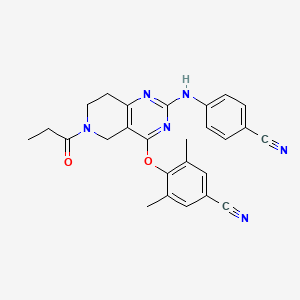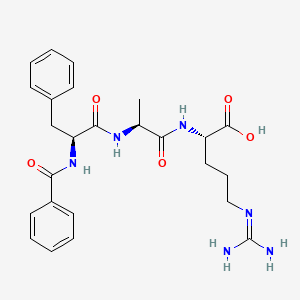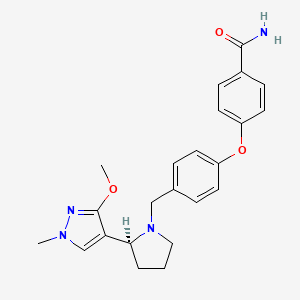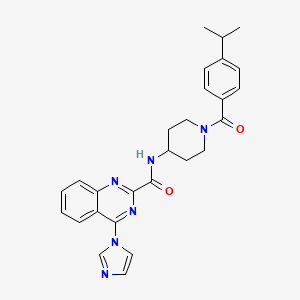
Cyp51/PD-L1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp51/PD-L1-IN-3, also known as compound L21, is a quinazoline compound with notable antifungal properties. It serves as a dual inhibitor targeting cytochrome P450 family 51 (CYP51) and programmed death-ligand 1 (PD-L1). This compound has shown significant potential in promoting early apoptosis of fungal cells within the cell cycle, reducing intracellular concentrations of interleukin-2 (IL-2), nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins. Additionally, it induces mitochondrial impairment and reactive oxygen species (ROS) accumulation, leading to fungal cell lysis and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51/PD-L1-IN-3 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the quinazoline core to enhance its biological activity.
Final Assembly: Coupling reactions to attach the specific side chains that confer dual inhibitory activity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Cyp51/PD-L1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core or side chains, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its inhibitory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified biological activities
Scientific Research Applications
Cyp51/PD-L1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of dual inhibition and the synthesis of quinazoline derivatives.
Biology: Investigated for its role in inducing apoptosis in fungal cells and its effects on intracellular protein levels.
Medicine: Explored for its potential as an antifungal agent and its ability to modulate immune responses by targeting PD-L1.
Mechanism of Action
Cyp51/PD-L1-IN-3 exerts its effects through dual inhibition of CYP51 and PD-L1. The mechanism involves:
CYP51 Inhibition: Inhibiting CYP51 disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell lysis and death.
PD-L1 Inhibition: Blocking PD-L1 prevents it from binding to its receptor PD-1 on immune cells, thereby enhancing immune responses against fungal infections.
Comparison with Similar Compounds
Cyp51/PD-L1-IN-3 is unique due to its dual inhibitory activity. Similar compounds include:
Fluconazole: A well-known antifungal agent that primarily targets CYP51 but lacks PD-L1 inhibitory activity.
Pembrolizumab: An immune checkpoint inhibitor targeting PD-1 but does not have antifungal properties.
The uniqueness of this compound lies in its ability to simultaneously target both CYP51 and PD-L1, offering a multifaceted approach to antifungal therapy and immune modulation.
Properties
Molecular Formula |
C27H28N6O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-imidazol-1-yl-N-[1-(4-propan-2-ylbenzoyl)piperidin-4-yl]quinazoline-2-carboxamide |
InChI |
InChI=1S/C27H28N6O2/c1-18(2)19-7-9-20(10-8-19)27(35)32-14-11-21(12-15-32)29-26(34)24-30-23-6-4-3-5-22(23)25(31-24)33-16-13-28-17-33/h3-10,13,16-18,21H,11-12,14-15H2,1-2H3,(H,29,34) |
InChI Key |
QUXRRYSRXWYLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)

![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
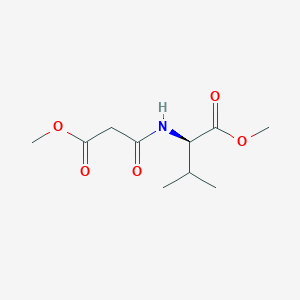
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)

